1,5-dihydro-1,5-Naphthyridine-2,6-dione
Overview
Description
1,5-Dihydro-1,5-Naphthyridine-2,6-dione is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring structure, which includes two nitrogen atoms at positions 1 and 5, and carbonyl groups at positions 2 and 6
Mechanism of Action
Target of Action
It is known that many 1,5-naphthyridine derivatives exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Result of Action
It’s known that some 1,5-naphthyridine derivatives exhibit a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dihydro-1,5-Naphthyridine-2,6-dione can be synthesized through several methods. One common approach involves the thermal condensation of primary aromatic amines with β-ketoesters. This reaction proceeds through the formation of Schiff base intermediates, followed by cyclization and decarboxylation steps . Another method involves the use of electron-withdrawing groups to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydro-1,5-Naphthyridine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the hydrogen atoms on the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various naphthyridine derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
1,5-Dihydro-1,5-Naphthyridine-2,6-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,5-Dihydro-1,5-Naphthyridine-2,6-dione can be compared with other similar compounds, such as:
1,6-Naphthyridine: This compound has a similar ring structure but differs in the position of the nitrogen atoms.
Quinoline: Quinoline is another heterocyclic compound with a similar fused ring structure but contains only one nitrogen atom.
Isoquinoline: Isoquinoline is similar to quinoline but has a different arrangement of the nitrogen atom within the ring.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and carbonyl groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
1,5-dihydro-1,5-naphthyridine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-1-5-6(10-7)2-4-8(12)9-5/h1-4H,(H,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWAQTWIRHMHRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280044 | |
Record name | 1,5-Dihydro-1,5-naphthyridine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27017-70-5 | |
Record name | 1,5-Dihydro-1,5-naphthyridine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27017-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dihydro-1,5-naphthyridine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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